BenchChemオンラインストアへようこそ!

MR2034

Opioid Receptor Pharmacology In Vivo Selectivity Diuresis Model

MR2034 is a stereochemically defined benzomorphan κ-opioid agonist with unique nor-BNI-insensitive antinociception, making it the definitive probe for κ₂/κ₃ receptor pharmacology. Unlike non-selective benzomorphans, its picomolar μ1 affinity and universal radioligand utility enable comprehensive opioid receptor mapping. Validated in primate cocaine self-administration models, it offers a benchmark mixed κ/μ profile with reduced emetic liability. Ensure experimental reproducibility by sourcing this well-characterized, high-purity reference compound.

Molecular Formula C19H27NO2
Molecular Weight 301.4 g/mol
CAS No. 57236-85-8
Cat. No. B1676812
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMR2034
CAS57236-85-8
Synonyms5,9-dimethyl-2'-hydroxy-2-tetrahydrofurfuryl-6,7-benzomorphan
MR 2033
MR 2033 CL
MR 2034
MR-2033-CL
MR-2034
MR-2035
UM 1071
Molecular FormulaC19H27NO2
Molecular Weight301.4 g/mol
Structural Identifiers
SMILESCC1C2CC3=C(C1(CCN2CC4CCCO4)C)C=C(C=C3)O
InChIInChI=1S/C19H27NO2/c1-13-18-10-14-5-6-15(21)11-17(14)19(13,2)7-8-20(18)12-16-4-3-9-22-16/h5-6,11,13,16,18,21H,3-4,7-10,12H2,1-2H3/t13-,16+,18+,19+/m0/s1
InChIKeyNLKLXMMOJZHSCB-UONJOCPKSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

MR2034 (CAS 57236-85-8): Chemical Identity and Core Pharmacological Class as a Benzomorphan Opioid Receptor Ligand


MR2034 (CAS 57236-85-8) is a synthetic benzomorphan derivative [1] that functions as an opioid receptor ligand, historically characterized as a κ-opioid receptor agonist with ancillary activity at μ-opioid receptors [2]. First described in the early 1980s, it is the active stereoisomer of the racemate MR2033 (MR 2033 CL), with the less active enantiomer designated MR2035 [1]. The compound has been used extensively as a pharmacological probe to dissect opioid receptor subtype function and has demonstrated utility in modulating stress-related neuroendocrine responses and addictive behaviors in preclinical models [2].

Why Benzomorphan Opioid Ligands Cannot Be Treated as Commodity Replacements: The Critical Need for Verifiable Receptor Activity Profiles


Substitution among benzomorphan-derived opioid ligands (e.g., cyclazocine, ethylketocyclazocine, pentazocine) or chemically distinct κ-agonists (e.g., U-50,488) is scientifically unsound without direct comparative data. These compounds exhibit divergent receptor binding affinities, functional selectivity (κ vs. μ vs. δ), and in vivo pharmacological profiles [1]. For instance, while some are classified as κ-selective agonists, others display mixed κ/μ activity or act as antagonists at certain subtypes [2]. Even within the benzomorphan class, minor structural modifications result in marked differences in their susceptibility to antagonism by standard opioid blockers like nor-binaltorphimine (nor-BNI) [3]. Therefore, experimental reproducibility and valid cross-study comparison hinge on verifying the specific compound's quantitatively defined binding and functional signature, not merely its nominal class membership.

Quantitative Differentiation of MR2034 from Key Comparators: A Data-Driven Guide for Scientific Selection


Differential Kappa-Selective Agonist Profile: MR2034 Exhibits Lower Urinary Output Threshold Relative to Non-Selective Agonists

In a classic in vivo model of opioid receptor selectivity using water-loaded rats, MR2034's functional κ-agonism was quantitatively differentiated from that of other compounds. MR2034, along with U-50,488, tifluadom, and proxorphan, demonstrated a lower threshold dose for increasing urine output (κ-mediated effect) than for decreasing urine output (μ-mediated effect), classifying them as κ-selective agonists. In contrast, compounds like ethylketocyclazocine and butorphanol required similar threshold doses for both effects, indicating non-selective agonist activity [1]. This assay provides a direct, functional comparison of in vivo receptor engagement.

Opioid Receptor Pharmacology In Vivo Selectivity Diuresis Model

Unique Binding Profile to 'Universal Opiate' Site: High-Affinity μ1 Component and Broad Receptor Affinity

Radioligand binding studies using [³H]-MR2034 in rat brain homogenates revealed a unique, multiphasic binding profile not replicated by prototypical selective ligands. Saturation analysis resolved a high-affinity binding component with a KD of 0.06 nM (Bmax 2.49 fmol/mg tissue) and a lower-affinity component with a KD of 2.4 nM (Bmax 6.57 fmol/mg tissue) [1]. The high-affinity site was partially inhibited by naloxonazine, identifying it as the μ1-opioid receptor subtype [1]. Furthermore, MR2034 displaced ligands for μ, κ, σ, and δ receptors with similar potency, leading to its designation as a 'universal opiate' [1]. In contrast, comparators like morphine and ethylketocyclazocine display higher selectivity for their respective primary receptor types.

Radioligand Binding Receptor Subtype Characterization Opioid Pharmacology

Divergent Antagonist Sensitivity: MR2034-Mediated Antinociception is Insensitive to nor-BNI Antagonism

In the mouse acetic acid-induced writhing assay, a key difference in receptor mechanism was observed between MR2034 and other κ-opioid agonists. Systemic pretreatment with the selective κ-antagonist nor-binaltorphimine (nor-BNI) dose-dependently shifted the antinociceptive dose-effect curves of agonists like CI-977, U-50,488, U-69,593, and bremazocine. However, under identical conditions, nor-BNI failed to shift the dose-effect curves for ethylketocyclazocine (EKC) and MR2034 [1]. This indicates that MR2034 and EKC produce their antinociceptive effects through a nor-BNI-insensitive receptor mechanism, which is pharmacologically distinct from the classical κ₁-receptor pathway utilized by U-50,488 and related compounds.

Behavioral Pharmacology Antinociception Receptor Subtype Analysis

Binding Affinity for Kappa-3 Receptors: Quantitative Comparison Against Other Benzomorphans

In competition binding studies using mouse brain homogenates from triple-knockout mice (lacking μ, κ₁, and δ receptors) or wild-type mice with selective blockers, the affinity of various opioids for the κ₃-opioid receptor subtype was assessed. Under these conditions, MR2034 displayed a Ki of 2.67 ± 0.83 nM for the κ₃ receptor [1]. This affinity was notably weaker than that of ketocyclazocine (Ki = 0.04 ± 0.01 nM) and (-)-ethylketocyclazocine (Ki = 0.21 ± 0.11 nM), but comparable to or greater than that of cyclazocine (Ki = 1.81 ± 0.67 nM) and butorphanol (Ki = 2.92 ± 1.55 nM) [1]. This data provides a quantitative benchmark for MR2034's interaction with a specific, non-traditional opioid receptor subtype.

Receptor Binding Kappa Opioid Receptor Subtypes Benzomorphan Pharmacology

Differential Modulation of Cocaine Self-Administration: Fewer Side Effects Than a κ-Selective Agonist

In a rhesus monkey model of cocaine self-administration, the effects of mixed κ/μ agonists (including MR2034, MCL-101, and (-)-cyclorphan) were compared against a κ-selective agonist (enadoline). All κ-agonists dose-dependently reduced cocaine-maintained responding. However, a key differentiator emerged in the side effect profile. The mixed κ/μ agonists, including MR2034, produced fewer observable side effects (limited primarily to salivation) compared to the κ-selective agonist enadoline, which induced significant sedation, salivation, and emesis [1]. While the reduction in cocaine self-administration was comparable across agonists, the improved tolerability profile of the mixed-action compounds represents a potential advantage.

Addiction Pharmacology Behavioral Neuroscience Cocaine Abuse

Optimizing Experimental Outcomes with MR2034: Research Applications Grounded in Comparative Evidence


Dissecting κ-Opioid Receptor Subtype Function Using an In Vivo Selectivity Model

For in vivo studies aiming to isolate κ-receptor-mediated physiological responses (e.g., diuresis) without concomitant μ-receptor activation, MR2034 is a demonstrably κ-selective agonist in the urinary output model. Its functional profile—a lower threshold dose for increasing urine output versus decreasing it—directly contrasts with non-selective benzomorphans like ethylketocyclazocine [1]. This makes MR2034 a superior tool for validating κ-receptor-specific hypotheses in whole-animal systems. [1]

Labeling and Characterizing Multiple Opioid Receptor Subtypes in a Single Assay

In receptor binding and autoradiography experiments where the goal is to simultaneously visualize or quantify multiple opioid receptor populations (μ, κ, δ, σ) in tissue samples, MR2034 serves as an ideal 'universal' radioligand. Its exceptional picomolar affinity for the μ1 subtype (KD 0.06 nM) and similar potency in displacing selective ligands for μ, κ, σ, and δ receptors [2] enables a more comprehensive mapping of opioid binding sites than can be achieved with highly selective radioligands. [2]

Investigating nor-BNI-Insensitive Mechanisms of Antinociception

For researchers exploring κ-opioid receptor pharmacology beyond the classical κ₁ subtype, MR2034 is a critical reagent. Its antinociceptive effects in the acetic acid writhing assay are uniquely insensitive to antagonism by nor-BNI, a κ₁-selective antagonist that effectively blocks the effects of U-50,488 and bremazocine [3]. This property positions MR2034 as a key probe for elucidating the function of nor-BNI-insensitive κ-receptor subtypes (e.g., κ₂ or κ₃) in pain modulation. [3]

Evaluating Mixed κ/μ Agonists as Candidate Pharmacotherapies for Stimulant Use Disorder

In preclinical drug development for cocaine use disorder, MR2034 offers a valuable pharmacological profile as a mixed κ/μ agonist. Direct comparison studies in non-human primates demonstrate that MR2034 can reduce cocaine self-administration while producing a more favorable side effect profile (fewer sedative/emetic effects) than a κ-selective agonist like enadoline [4]. This positions MR2034 as a benchmark tool for evaluating the therapeutic potential of compounds with this specific mixed-action mechanism. [4]

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for MR2034

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.